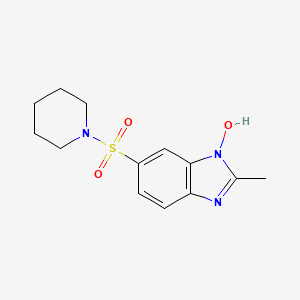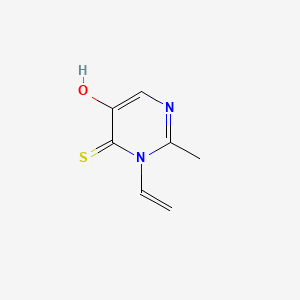
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is a heterocyclic compound with the molecular formula C7H8N2OS. This compound is characterized by a pyrimidine ring with a thione group at the 4-position, a hydroxy group at the 5-position, a methyl group at the 2-position, and a vinyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- can be achieved through various methods. One common approach involves the reaction of 2-methyl-3-vinylpyrimidine with sulfur reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group at the 4-position . The reaction is typically carried out under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-2-methyl-3-vinyl-4-thiopyrimidine.
Reduction: Formation of 4-thiol-5-hydroxy-2-methyl-3-vinylpyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-: Similar structure but lacks the thione and vinyl groups.
3-Hydroxy-4-methyl-2(3H)-thiazolethione: Contains a thiazole ring instead of a pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thione and a vinyl group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
93517-71-6 |
|---|---|
Molekularformel |
C7H8N2OS |
Molekulargewicht |
168.22 g/mol |
IUPAC-Name |
3-ethenyl-5-hydroxy-2-methylpyrimidine-4-thione |
InChI |
InChI=1S/C7H8N2OS/c1-3-9-5(2)8-4-6(10)7(9)11/h3-4,10H,1H2,2H3 |
InChI-Schlüssel |
XDTHBWGGTRJDFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=S)N1C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
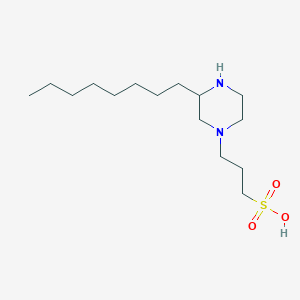

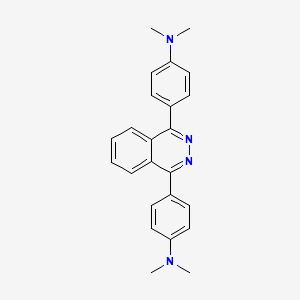
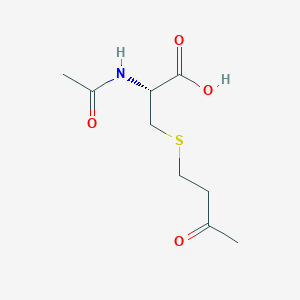
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
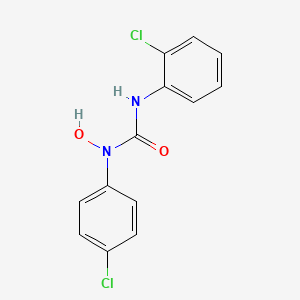
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

